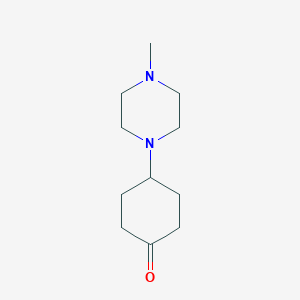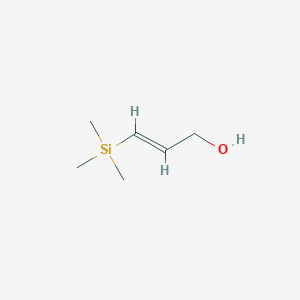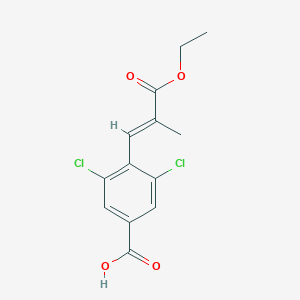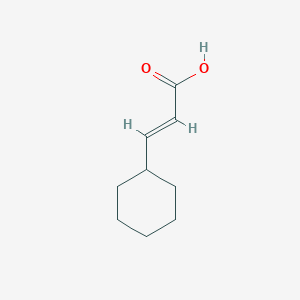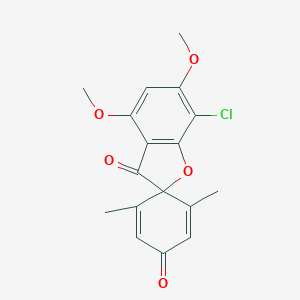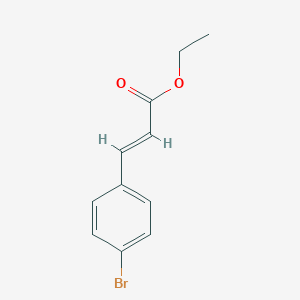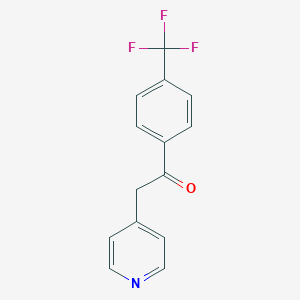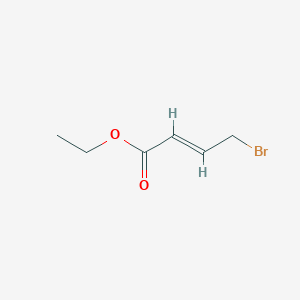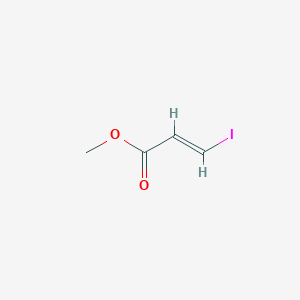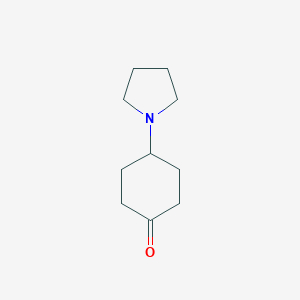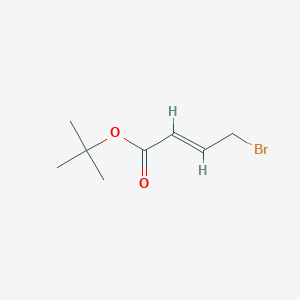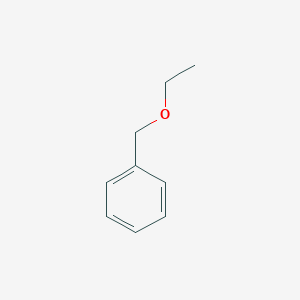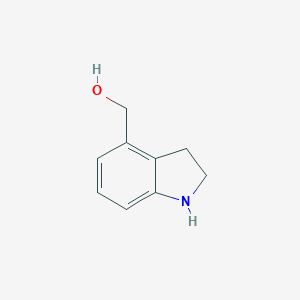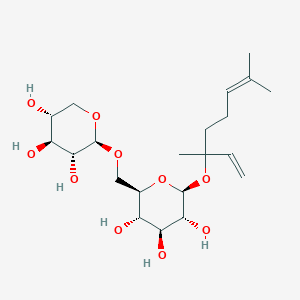
Neohancoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neohancoside A is a naturally occurring triterpenoid saponin that is found in the roots of Panax notoginseng. It has been shown to have various biological activities and has been the focus of extensive scientific research in recent years.
Mécanisme D'action
The mechanism of action of Neohancoside A is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Effets Biochimiques Et Physiologiques
Neohancoside A has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. It has also been shown to regulate the immune system and modulate the activity of various enzymes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Neohancoside A has various advantages for lab experiments, such as its natural occurrence, easy availability, and low toxicity. However, its low solubility and stability can pose a challenge for its use in experiments.
Orientations Futures
There are various future directions for the study of Neohancoside A. One of the directions is to investigate its potential use in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, the development of new synthesis methods and formulations can also be an area of future research.
Conclusion:
In conclusion, Neohancoside A is a naturally occurring triterpenoid saponin that has various biological activities and has been extensively studied for its potential use in the treatment of various diseases. Its mechanism of action involves the modulation of various signaling pathways, and it has been shown to have various biochemical and physiological effects. While it has advantages for lab experiments, its low solubility and stability can pose a challenge. There are various future directions for the study of Neohancoside A, and it holds promise as a potential therapeutic agent.
Méthodes De Synthèse
Neohancoside A can be synthesized through a multi-step process that involves the extraction of the root of Panax notoginseng, followed by purification and isolation of the compound. The process involves various techniques such as chromatography, extraction, and crystallization.
Applications De Recherche Scientifique
Neohancoside A has been shown to have various biological activities such as anti-inflammatory, anti-cancer, and anti-oxidant effects. It has also been shown to have neuroprotective and cardioprotective effects. Therefore, it has been extensively studied for its potential use in the treatment of various diseases.
Propriétés
Numéro CAS |
134553-54-1 |
|---|---|
Nom du produit |
Neohancoside A |
Formule moléculaire |
C21H36O10 |
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-(3,7-dimethylocta-1,6-dien-3-yloxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O10/c1-5-21(4,8-6-7-11(2)3)31-20-18(27)16(25)15(24)13(30-20)10-29-19-17(26)14(23)12(22)9-28-19/h5,7,12-20,22-27H,1,6,8-10H2,2-4H3/t12-,13-,14+,15-,16+,17-,18-,19+,20+,21?/m1/s1 |
Clé InChI |
OKNPZRJNRSGKME-XEGIVNTOSA-N |
SMILES isomérique |
CC(=CCCC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O)C |
SMILES |
CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C |
SMILES canonique |
CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C |
Synonymes |
neohancoside A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



